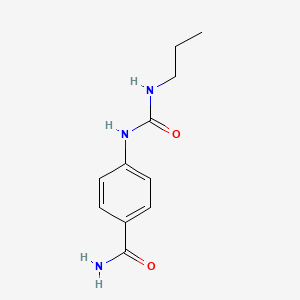

4-(Propylcarbamoylamino)benzamide

Description

Overview of Benzamide (B126) Derivatives in Drug Discovery and Development

Benzamide derivatives have a rich history in pharmacology and continue to be a major focus of drug discovery and development. ontosight.ai The versatility of the benzamide scaffold allows it to interact with a wide array of biological targets, including enzymes and receptors. This has led to the development of benzamide-based drugs for a multitude of conditions.

The applications of benzamide derivatives are extensive and varied, as highlighted in the table below.

| Therapeutic Area | Examples of Benzamide Derivatives |

| Antipsychotics | Sulpiride, Amisulpride |

| Antiemetics | Metoclopramide (B1676508), Alizapride |

| Antidiabetics | Glibenclamide, Gliclazide |

| Analgesics | Salicylamide |

| Anticancer Agents | Entinostat, Mocetinostat |

These examples underscore the broad therapeutic potential of the benzamide class, which continues to be explored for new and improved treatments for a range of diseases.

Rationale for Investigating 4-(Propylcarbamoylamino)benzamide within the Benzamide Class

While extensive research exists for many benzamide derivatives, this compound itself is not a widely studied compound in publicly available scientific literature. However, a scientific rationale for its investigation can be constructed based on the known activities of its structural components.

The structure of this compound combines a benzamide core with a propylcarbamoylamino group at the 4-position. This specific arrangement suggests several potential areas of pharmacological interest:

Enzyme Inhibition: The urea-like linkage (-NH-CO-NH-) in the propylcarbamoylamino group is a common feature in many enzyme inhibitors. This moiety can act as a hydrogen bond donor and acceptor, facilitating interactions with the active sites of various enzymes.

Anticancer Potential: Some benzamide derivatives have shown promise as anticancer agents. For instance, certain 4-benzoylamino-N-(prop-2-yn-1-yl)benzamides have been investigated as inhibitors of microRNA-21, which is implicated in cancer development. nih.gov The structural similarity suggests that this compound could be explored for similar activities.

Antioxidant Properties: The N,N'-substituted p-phenylenediamine (B122844) backbone, which is structurally related to the core of this compound, has been studied for its antioxidant effectiveness. researchgate.net This suggests that the compound could potentially have a role in mitigating oxidative stress.

Given the precedent set by related compounds, a systematic investigation into the biological activities of this compound would be a logical step in the exploration of novel benzamide-based therapeutics.

Historical Context of Related Benzamide Structures in Academic Research

The journey of benzamides in academic and industrial research has been a long and successful one. The initial discovery of the biological activity of simple benzamides paved the way for the synthesis and evaluation of a vast library of derivatives.

A significant milestone in the history of benzamides was the development of procainamide (B1213733) , an antiarrhythmic agent, in the mid-20th century. This demonstrated that relatively simple modifications to the benzamide structure could lead to potent and clinically useful drugs.

In the latter half of the 20th century, the focus expanded to include the development of benzamide-based antipsychotics like sulpiride . These drugs, while effective, also spurred further research to develop agents with improved side-effect profiles.

More recently, the field has seen the emergence of benzamide derivatives as epigenetic modulators, such as the histone deacetylase (HDAC) inhibitors entinostat and mocetinostat . These compounds represent a new frontier in cancer therapy and highlight the enduring relevance of the benzamide scaffold in modern medicinal chemistry.

The timeline below illustrates key developments in the history of benzamide research:

| Time Period | Key Developments |

| Mid-20th Century | Development of procainamide as an antiarrhythmic drug. |

| Late 20th Century | Introduction of benzamide antipsychotics like sulpiride. |

| Early 21st Century | Emergence of benzamide-based HDAC inhibitors for cancer therapy. |

This historical progression demonstrates a continuous evolution in the understanding and application of benzamide chemistry, setting the stage for the investigation of novel derivatives like this compound.

Structure

3D Structure

Properties

IUPAC Name |

4-(propylcarbamoylamino)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O2/c1-2-7-13-11(16)14-9-5-3-8(4-6-9)10(12)15/h3-6H,2,7H2,1H3,(H2,12,15)(H2,13,14,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWQGQHPEZBAOCZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC(=O)NC1=CC=C(C=C1)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies and Chemical Derivatization of 4 Propylcarbamoylamino Benzamide

Established Methodologies for Benzamide (B126) Core Synthesis

The synthesis of the benzamide core is a foundational step in organic and medicinal chemistry, with several well-established methods available. These approaches primarily involve the formation of an amide bond between a benzoic acid derivative and an amine.

One of the most traditional and widely used methods is the reaction of a benzoyl chloride with ammonia (B1221849) or a primary or secondary amine. youtube.com This Schotten-Baumann reaction typically occurs in the presence of a base to neutralize the hydrogen chloride byproduct. youtube.com For instance, benzoyl chloride can be reacted with a concentrated ammonia solution, often with vigorous shaking, to precipitate the benzamide product. youtube.com

Another common strategy is the direct condensation of a benzoic acid with an amine. This reaction requires activation of the carboxylic acid, often through the use of coupling agents or by heating. A method utilizing boric acid as a catalyst for the reaction between benzoic acid and urea (B33335) at elevated temperatures (around 180°C) has been described to produce benzamide, with ammonia and carbon dioxide as byproducts. youtube.comyoutube.com More modern and green approaches employ heterogeneous catalysts, such as a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4), to facilitate the direct condensation under ultrasonic irradiation, offering high efficiency and mild reaction conditions. researchgate.net

A less direct but effective route involves the conversion of benzonitriles. A protocol has been developed for preparing N-arylamides from benzonitriles by first converting them to N-substituted amidines, which then undergo a hypervalent iodine-mediated aza-Hofmann-type rearrangement to yield the final amide product. mdpi.com

| Method | Starting Materials | Key Reagents/Conditions | Advantages |

| Acyl Chloride Route | Benzoyl chloride, Amine/Ammonia | Base (e.g., NaOH, Pyridine) | High reactivity, generally good yields. |

| Direct Condensation | Benzoic acid, Amine/Urea | Heat, Catalysts (Boric Acid, Diatomite earth@IL/ZrCl4), Coupling agents | Atom economical, avoids use of acyl chlorides. youtube.comresearchgate.net |

| Nitrile Conversion | Benzonitrile, Amine | AlCl₃ (for amidine), PhINTs (for rearrangement) | Utilizes readily available nitriles. mdpi.com |

Targeted Synthesis of the 4-(Propylcarbamoylamino)benzamide Core Structure

The synthesis of the specific 4-aminobenzamide (B1265587) core, which serves as the immediate precursor to the final compound, typically begins with p-nitrobenzoic acid. This multi-step pathway involves the formation of an amide from the carboxylic acid and the subsequent reduction of the nitro group.

The common synthetic route is as follows:

Acyl Chloride Formation: p-Nitrobenzoic acid is first converted to its more reactive acid chloride derivative, p-nitrobenzoyl chloride. This is commonly achieved by reacting the acid with thionyl chloride (SOCl₂), often with a catalytic amount of an organic base like DMF. google.com An alternative method uses triphosgene (B27547) in a suitable solvent. google.com

Ammonolysis: The resulting p-nitrobenzoyl chloride is then reacted with an ammonia source, typically aqueous ammonia, in an ammonolysis reaction to form p-nitrobenzamide. google.com

Nitro Group Reduction: The final step in forming the core is the reduction of the nitro group of p-nitrobenzamide to an amine. This transformation is critical and can be accomplished using various reducing agents. A classic method involves using iron powder in the presence of an acid, such as acetic acid or ammonium (B1175870) chloride. nih.gov Catalytic hydrogenation, using catalysts like palladium on carbon (Pd/C) under a hydrogen atmosphere, is another effective and clean method for this reduction. google.com

This sequence yields 4-aminobenzamide, the key intermediate ready for the introduction of the propylcarbamoylamino side chain.

Approaches for Introducing and Modifying the Propylcarbamoylamino Moiety

The introduction of the propylcarbamoylamino group [(propylamino)carbonyl)amino] onto the 4-aminobenzamide core is the defining step in the synthesis of the target molecule. This functional group is a substituted urea, and its formation relies on the nucleophilic character of the 4-amino group.

The most direct and common method for creating this urea linkage is the reaction of 4-aminobenzamide with propyl isocyanate. In this reaction, the primary amino group of 4-aminobenzamide acts as a nucleophile, attacking the electrophilic carbonyl carbon of the propyl isocyanate. This addition reaction proceeds readily, typically in an aprotic solvent, to yield the desired this compound, which can also be named N-(4-carbamoylphenyl)-N'-propylurea.

This approach is a specific application of the general synthesis of N-acylureas, which can be prepared through the reaction of N-acylisocyanates with amines or, as in this case, the reaction of an arylamine with an alkyl isocyanate. reading.ac.uk The synthesis of analogous ureido-containing compounds often involves the in situ generation of an isocyanate species which is then trapped by an amine, highlighting the versatility of this chemical transformation. nih.gov

Synthetic Pathways for Structural Analogs and Derivatives of this compound

The synthesis of structural analogs and derivatives of this compound allows for the exploration of structure-activity relationships. Modifications can be systematically introduced at three key positions: the benzamide ring, the urea's alkyl chain, and the urea linkage itself.

Benzamide Ring Analogs: Derivatives with substituents on the aromatic ring can be synthesized by starting with appropriately substituted 4-nitrobenzoic acids. For example, using 2-fluoro-4-nitrobenzoic acid or 3-methoxy-4-nitrobenzoic acid as the initial material and following the established synthetic sequence (acyl chloride formation, ammonolysis, reduction, and reaction with propyl isocyanate) would yield analogs with fluoro or methoxy (B1213986) groups on the benzamide core. nih.gov

Alkyl Chain Analogs: A library of derivatives can be created by varying the alkyl group on the urea moiety. This is achieved by reacting 4-aminobenzamide with a range of different alkyl isocyanates. For example, using ethyl isocyanate, butyl isocyanate, or cyclohexyl isocyanate would result in the corresponding N-ethyl, N-butyl, or N-cyclohexyl urea derivatives.

Thiourea (B124793) Derivatives: The urea linkage can be replaced with a thiourea linkage to explore the impact of the chalcogen atom. The synthesis of a thiourea analog, 4-(Propylcarbamoylthioylamino)benzamide, would involve reacting 4-aminobenzamide with propyl isothiocyanate. The synthesis of similar N-acylthioureas has been documented, involving the condensation of a benzoyl isothiocyanate with an amine, which supports the feasibility of this approach. nih.gov

| Derivative Type | Synthetic Modification | Example Reagents |

| Ring-Substituted Analogs | Use of substituted 4-nitrobenzoic acid starting materials. | 2-Chloro-4-nitrobenzoic acid, 3,5-dimethyl-4-nitrobenzoic acid |

| N-Alkyl Chain Analogs | Reaction of 4-aminobenzamide with various alkyl isocyanates. | Methyl isocyanate, Isopropyl isocyanate, Benzyl (B1604629) isocyanate |

| Thiourea Analogs | Reaction of 4-aminobenzamide with an alkyl isothiocyanate. | Propyl isothiocyanate |

Molecular Mechanisms of Action and Biological Activity Profiling of 4 Propylcarbamoylamino Benzamide and Its Analogs

Enzymatic Inhibition Studies

Inhibition of Dihydrofolate Reductase (DHFR)

Dihydrofolate reductase (DHFR) is a crucial enzyme in the synthesis of nucleic acids and amino acids, making it a key target for antimicrobial and anticancer therapies. The inhibitory activity of compounds structurally related to 4-(Propylcarbamoylamino)benzamide has been investigated. For instance, a series of 4(3H)-quinazolinone analogs, which share a core structural motif with benzamides, were evaluated for their ability to inhibit mammalian DHFR.

Among the tested quinazolinone analogs, several compounds demonstrated significant inhibitory potential. Notably, compounds 28 , 30 , and 31 were the most potent inhibitors of DHFR, with IC50 values of 0.5 µM, 0.4 µM, and 0.4 µM, respectively. nih.gov Compound 31 was particularly noteworthy as it combined potent DHFR inhibition with significant antitumor activity. nih.gov In contrast, other analogs with strong antitumor effects, such as compounds 19 , 41 , and 47 , displayed weaker DHFR inhibition, with IC50 values exceeding 15 µM. nih.gov This suggests that their anticancer properties might be mediated through alternative mechanisms of action, or potentially due to differences in cellular uptake and concentration. nih.gov

| Compound | DHFR Inhibition IC50 (µM) | Antitumor Activity GI50 (µM) |

| 19 | >15 | 20.1 |

| 28 | 0.5 | - |

| 30 | 0.4 | - |

| 31 | 0.4 | 23.5 |

| 41 | >15 | 26.7 |

| 47 | >15 | 9.1 |

Data sourced from a study on new 4(3H)-quinazolinone analogs designed to mimic methotrexate. nih.gov

These findings underscore the potential of the quinazolinone scaffold, and by extension, related benzamide (B126) structures, as a foundation for the development of novel DHFR inhibitors.

Cholinesterase (Acetylcholinesterase and Butyrylcholinesterase) Inhibition

Cholinesterases, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are key enzymes in the regulation of neurotransmission. Their inhibition is a primary therapeutic strategy for managing symptoms of Alzheimer's disease. Research into benzamide derivatives has revealed their potential as cholinesterase inhibitors.

A study on benzamide and picolinamide (B142947) derivatives containing a dimethylamine (B145610) side chain highlighted the impact of structural modifications on inhibitory activity and selectivity. nih.gov Compound 7a , a picolinamide derivative, emerged as the most potent AChE inhibitor with an IC50 of 2.49 µM and exhibited high selectivity over BChE. nih.gov Kinetic studies indicated a mixed-type inhibition mechanism for this compound. nih.gov In general, the picolinamide derivatives demonstrated stronger bioactivity compared to the benzamide derivatives in this series. nih.gov

Further investigations into salicylanilide (B1680751) N,N-disubstituted (thio)carbamates, which incorporate a benzamide-like structure, showed weak to moderate inhibition of both cholinesterases, with IC50 values ranging from 1.60 to 311.0 µM. nih.gov Notably, five of these derivatives were more effective BChE inhibitors than the established drugs rivastigmine (B141) and galantamine. nih.gov The most potent AChE inhibitor in this series was O-{4-Chloro-2-[(4-chlorophenyl)carbamoyl]phenyl} dimethylcarbamothioate with an IC50 of 38.98 µM, while 2-(phenylcarbamoyl)phenyl diphenylcarbamate was the most effective BChE inhibitor with an IC50 of 1.60 µM. nih.gov

Another study of new benzamide derivatives reported IC50 values ranging from 10.66 to 83.03 nM for AChE and 32.74 to 66.68 nM for BChE, with tacrine (B349632) used as a reference. proquest.com

| Compound/Analog Class | Target Enzyme | IC50 Value |

| Picolinamide derivative 7a | AChE | 2.49 µM |

| O-{4-Chloro-2-[(4-chlorophenyl)carbamoyl]phenyl} dimethylcarbamothioate | AChE | 38.98 µM |

| 2-(phenylcarbamoyl)phenyl diphenylcarbamate | BChE | 1.60 µM |

| New benzamide derivatives | AChE | 10.66–83.03 nM |

| New benzamide derivatives | BChE | 32.74–66.68 nM |

Data compiled from studies on various benzamide and related derivatives as cholinesterase inhibitors. nih.govnih.govproquest.com

These results demonstrate that the benzamide scaffold is a versatile platform for designing potent and selective cholinesterase inhibitors, with subtle structural changes significantly influencing their activity.

Beta-Secretase 1 (BACE1) Inhibition

Beta-secretase 1 (BACE1) is a primary therapeutic target in Alzheimer's disease, as it initiates the production of amyloid-β peptides. The potential of benzamide derivatives as BACE1 inhibitors has been an area of active research.

A series of novel benzamides were synthesized and evaluated for their dual inhibitory activity against both AChE and BACE1. nih.gov Among these, N,N'-(1,4-phenylene)bis(3-methoxybenzamide) was identified as the most potent dual inhibitor, with an IC50 of 9.01 µM for BACE1. nih.gov The IC50 values for BACE1 inhibition across the series ranged from 9.01 to 87.31 µM. nih.gov

In a separate study, 2-amino-3,4-dihydroquinazoline derivatives were identified as a new chemotype for BACE1 inhibition. Through structure-based design, the inhibitory potency was significantly improved from a micromolar hit to a nanomolar lead, with the most potent compound exhibiting a Ki of 11 nM. nih.gov

Furthermore, melatonin (B1676174) derivatives, which can incorporate amide functionalities, have also been investigated as BACE1 inhibitors. One such derivative demonstrated an inhibitory activity of over 75% at a concentration of 5 µM. mdpi.com

| Compound/Analog Class | BACE1 Inhibition |

| N,N'-(1,4-phenylene)bis(3-methoxybenzamide) | IC50 = 9.01 µM |

| Other novel benzamides | IC50 = 9.01 - 87.31 µM |

| 2-Amino-3,4-dihydroquinazoline derivative | Ki = 11 nM |

| Melatonin derivative | >75% inhibition at 5 µM |

Data from studies on benzamide, quinazoline, and melatonin derivatives as BACE1 inhibitors. nih.govnih.govmdpi.com

The diverse range of benzamide-related structures showing BACE1 inhibitory activity highlights the promise of this chemical class in the development of novel therapeutics for Alzheimer's disease.

Carbonic Anhydrase (CA) Isozyme Inhibition

A series of benzenesulfonamides incorporating pyrazole- and pyridazinecarboxamide moieties were evaluated for their inhibitory effects on several human CA (hCA) isoforms. mdpi.com These compounds displayed a wide range of inhibitory potencies and selectivities. For instance, against the cytosolic isoform hCA II, the inhibition constants (Ki) ranged from 3.3 to 866.7 nM. mdpi.com For the tumor-associated isoform hCA IX, the Ki values were between 6.1 and 568.8 nM. mdpi.com

Another study focused on N-((4-sulfamoylphenyl)carbamothioyl) amides, which also feature a sulfonamide group. These compounds were effective inhibitors of cytosolic hCA I, hCA II, and hCA VII, with many exhibiting better inhibition than the standard drug acetazolamide. The Ki values for these derivatives were in the range of 13.3–87.6 nM for hCA I, 5.3–384.3 nM for hCA II, and 1.1–13.5 nM for hCA VII.

| Compound Class | hCA Isoform | Inhibition Constant (Ki) |

| Benzenesulfonamides with pyrazole/pyridazinecarboxamides | hCA II | 3.3 - 866.7 nM |

| Benzenesulfonamides with pyrazole/pyridazinecarboxamides | hCA IX | 6.1 - 568.8 nM |

| N-((4-sulfamoylphenyl)carbamothioyl) amides | hCA I | 13.3 - 87.6 nM |

| N-((4-sulfamoylphenyl)carbamothioyl) amides | hCA II | 5.3 - 384.3 nM |

| N-((4-sulfamoylphenyl)carbamothioyl) amides | hCA VII | 1.1 - 13.5 nM |

Data from studies on sulfonamide derivatives as inhibitors of various carbonic anhydrase isozymes. mdpi.com

These findings suggest that the incorporation of a sulfonamide group, a common feature in many CA inhibitors, into a benzamide-like scaffold could lead to potent and selective inhibitors of various CA isozymes.

Glucokinase (GK) Activation Mechanisms

Glucokinase (GK) acts as a glucose sensor in pancreatic β-cells and hepatocytes, playing a critical role in glucose homeostasis. Allosteric activation of GK is a promising therapeutic strategy for type 2 diabetes. Several studies have focused on 3,5-disubstituted benzamide derivatives as potent GK activators. nih.govnih.gov

A series of novel 3,5-disubstituted benzamide analogues were designed, synthesized, and evaluated for their GK activating potential. nih.gov Among the synthesized compounds, derivatives 5c, 5f, 5i, 6c, 6e, and 6h demonstrated excellent in vitro GK activation. nih.govnih.gov In subsequent in vivo studies using an oral glucose tolerance test in an animal model, compounds 6c and 6e exhibited the highest antihyperglycemic activity. nih.govnih.gov Notably, compound 6e displayed the most significant antihyperglycemic effect, comparable to that of a standard drug. nih.govnih.gov

The mechanism of action of these benzamide derivatives involves binding to an allosteric site on the GK protein, which is distinct from the glucose-binding site. This binding stabilizes the active conformation of the enzyme, thereby enhancing its catalytic activity. The design of these molecules focused on achieving optimal hydrogen bonding and hydrophobic interactions with the amino acid residues within this allosteric pocket. nih.gov

While specific EC50 values for this compound are not detailed in the available literature, the research on 3,5-disubstituted benzamides provides a strong rationale for the potential of this chemical class as effective allosteric activators of glucokinase.

C-Abl Kinase Inhibition and Associated Cellular Pathways

The c-Abl tyrosine kinase is involved in cell proliferation and differentiation, and its aberrant activity is implicated in certain types of cancer, such as chronic myeloid leukemia (CML). The development of c-Abl inhibitors is therefore a key area of anticancer drug discovery.

A study focused on the discovery of a potent and selective BCR-ABL inhibitor led to the identification of CHMFL-ABL-053 , a complex molecule incorporating a benzamide moiety. nih.gov This compound, 2-((3-Amino-4-methylphenyl)amino)-N-(2-methyl-5-(3-(trifluoromethyl)benzamido)phenyl)-4-(methylamino)pyrimidine-5-carboxamide, demonstrated high potency against the ABL1 kinase with an IC50 of 70 nM. nih.gov

The mechanism of action of CHMFL-ABL-053 involves the significant suppression of BCR-ABL autophosphorylation, with an EC50 of approximately 100 nM. nih.gov This inhibition of the kinase's activity subsequently affects downstream signaling pathways, as evidenced by the suppression of the phosphorylation of STAT5, Crkl, and ERK. nih.gov The antiproliferative effects of this compound were confirmed in CML cell lines, with GI50 values of 14 nM in K562 cells, 25 nM in KU812 cells, and 16 nM in MEG-01 cells. nih.gov

| Compound | Target Kinase | IC50 | Cellular Effect | GI50 (Cell Line) |

| CHMFL-ABL-053 | ABL1 | 70 nM | Suppression of BCR-ABL autophosphorylation (EC50 ~100 nM) | 14 nM (K562), 25 nM (KU812), 16 nM (MEG-01) |

Data from a study on a novel BCR-ABL/SRC/p38 kinase inhibitor for chronic myeloid leukemia. nih.gov

These findings highlight the potential of designing potent and selective c-Abl kinase inhibitors based on a benzamide scaffold, offering a promising avenue for the development of new anticancer agents.

Protease Inhibition Mechanisms (e.g., SARS-CoV-2 Main Protease)

While direct studies on the inhibitory activity of this compound against the SARS-CoV-2 main protease (Mpro) are not extensively documented in current literature, the broader class of benzamide and related structures has been a subject of interest in the development of protease inhibitors.

The SARS-CoV-2 Mpro, a cysteine protease, is crucial for the virus's life cycle, as it processes viral polyproteins to produce functional proteins necessary for replication. nih.govproteopedia.org This makes it a prime target for antiviral drug development. nih.gov The inhibition of Mpro can effectively halt viral replication. nih.gov Inhibitors are often designed to bind to the active site of the enzyme, preventing it from binding to its natural substrate. For instance, α-ketoamide inhibitors have been developed based on the structure of the Mpro active site. nih.gov

Furthermore, research into other viral proteases, such as the papain-like protease (PLpro), another key enzyme in SARS-CoV-2, has also explored peptidomimetic inhibitors that can covalently bind to the protease. mdpi.com Studies on different human serine proteases, like trypsin, thrombin, plasmin, and C1s, have shown that substituted benzamidines can act as inhibitors. nih.gov The nature of the substituent group on the benzamidine (B55565) ring significantly influences the inhibitory activity, with factors like hydrophobicity and electron-donating properties playing a key role. nih.gov For example, the interaction between thrombin and benzamidines is primarily affected by the hydrophobicity of the substituent. nih.gov

Although specific data on this compound is scarce, the established precedent of benzamide-containing molecules as protease inhibitors suggests a potential avenue for future investigation into its antiviral or other protease-modulating activities. nih.govnih.gov

Other Enzyme Modulations (e.g., Potassium Channel Activation)

The modulation of enzyme activity extends beyond proteases. While direct evidence linking this compound to potassium channel activation is not available, the broader family of benzamide derivatives has been investigated for various enzyme interactions.

For instance, a class of compounds known as benzamide-4-sulfonamides has been identified as effective inhibitors of several human carbonic anhydrase (CA) isoforms, including hCA II, VII, and IX. nih.gov These enzymes are implicated in a range of pathologies from glaucoma to cancer. nih.gov The study revealed that these sulfonamides were highly effective, with inhibition constants (KIs) in the low nanomolar range for hCA II. nih.gov

While the specific actions of this compound on potassium channels have not been detailed, the principle of small molecule modulation of ion channels is a well-established area of pharmacology.

Receptor Binding and Modulation Investigations

The interaction of this compound and its analogs with various receptors is a key aspect of their pharmacological profile. Substituted benzamides are a well-known class of compounds with significant activity at several G protein-coupled receptors (GPCRs).

Dopamine (B1211576) Receptor Subtype Interaction Studies

Substituted benzamide drugs are recognized for their specificity toward the dopamine system, acting as selective antagonists of the adenylate cyclase-independent dopamine receptor population. nih.gov Their interaction with dopamine receptors can be influenced by the presence of sodium ions. nih.gov

Research has delved into the structure-activity relationships that determine the selectivity of benzamide ligands for different dopamine receptor subtypes. A conserved threonine residue in transmembrane helix 7 (Thr7.39) has been identified as a key site for ligand interaction. nih.gov Studies on the D4 dopamine receptor have shown that polar substituents at the para (4-) and/or meta (5-) positions of the benzamide ring are crucial for binding affinity. nih.gov This suggests that the specific substitutions on the benzamide core, such as the propylcarbamoylamino group at the 4-position, can fine-tune the compound's interaction with dopamine receptor subtypes.

The affinity of various substituted benzamides for D2-like receptors (D2, D3, and D4) often differs, with the D4 subtype showing unique recognition patterns for these ligands. nih.gov For example, some substituted [(4-phenylpiperazinyl)-methyl]benzamides have been identified as selective dopamine D4 agonists. nih.govacs.org The development of radiolabeled benzamides, such as [3H]-YM-09151-2 and [125I]-spectramide, has provided valuable tools for selectively studying D2 receptors. nih.govnih.gov These studies highlight the potential for designing benzamide derivatives with high affinity and selectivity for specific dopamine receptor subtypes.

Table 1: Dopamine Receptor Interaction of Selected Benzamide Analogs

| Compound | Receptor Subtype | Activity | Reference |

|---|---|---|---|

| Substituted Benzamides | D2-like (D2, D3, D4) | Antagonist | nih.gov |

| Substituted [(4-phenylpiperazinyl)-methyl]benzamides | D4 | Agonist | nih.govacs.org |

| YM-09151-2 | D2 | Antagonist | nih.gov |

| Spectramide | D2 | Antagonist | nih.gov |

G Protein-Coupled Receptor 52 (GPR52) Agonism

Recent research has identified benzamide derivatives as potent agonists for the orphan G protein-coupled receptor 52 (GPR52), a promising target for neuropsychiatric disorders. nih.govnih.govutmb.edu GPR52 is co-expressed with dopamine D1 and D2 receptors, suggesting that its activation could modulate dopamine signaling and produce antipsychotic and cognitive-enhancing effects. nih.govchemrxiv.org

Structure-activity relationship studies have led to the design of novel 4-azolyl-benzamide derivatives with significant GPR52 agonist activity. nih.gov For example, starting from a high-throughput screening hit, researchers synthesized a 1,2,4-triazole (B32235) derivative with a half-maximal effective concentration (EC50) of 75 nM. nih.gov Optimization of other benzamide-based leads has resulted in unique GPR52 agonists with improved potency and efficacy, including some that exhibit biased agonism, preferentially activating G protein signaling over β-arrestin recruitment. nih.govresearchgate.netnih.gov

Table 2: GPR52 Agonist Activity of Selected Benzamide Analogs

| Compound | EC50 (nM) | Emax (%) | Reference |

|---|---|---|---|

| HTS Hit 3 | 470 | 56 | nih.gov |

| 4u (1,2,4-triazole derivative) | 75 | 122 | nih.gov |

| PW0677 (10a) | - | - | utmb.edu |

| PW0729 (15b) | - | - | utmb.edu |

| PW0866 (24f) | - | - | utmb.edu |

EC50: Half maximal effective concentration; Emax: Maximal response. Dashes indicate data not specified in the provided search results.

Chemokine Receptor Ligand Interactions

While direct interactions of this compound with chemokine receptors are not well-documented, the broader field of chemokine receptor pharmacology involves small-molecule ligands that can modulate receptor function. nih.gov Chemokine receptors are GPCRs that play a critical role in immune cell trafficking and are implicated in various inflammatory diseases and cancer. nih.gov

Small-molecule antagonists have been developed for several chemokine receptors, such as CCR5 and CXCR4, which are also co-receptors for HIV-1 entry. nih.gov These antagonists often act allosterically, binding to a site on the receptor that is distinct from the natural chemokine binding site. For example, a benzamide derivative, Sch527123, has been identified as a potent allosteric antagonist of CXCR1 and CXCR2. nih.gov Although the specific activity of this compound at chemokine receptors is unknown, the established role of other benzamide-containing molecules as chemokine receptor modulators suggests a potential area for investigation.

Other Receptor-Mediated Activities

Beyond the dopamine and GPR52 systems, benzamide derivatives have been shown to interact with other receptor types. Notably, studies have provided evidence for the involvement of the serotonin (B10506) 5-HT4 receptor in the mechanism of action of certain benzamides. nih.gov

In frog adrenocortical cells, 4-amino-5-chloro-2-methoxy-benzamide derivatives, such as zacopride (B1682363) and cisapride, were found to stimulate corticosteroid production, an effect mediated by the 5-HT4 receptor. nih.gov This action was linked to the activation of adenylate cyclase and an increase in cyclic AMP (cAMP) production. nih.gov Cisapride, a piperidinyl benzamide, was developed as a potent 5-HT4 receptor agonist to promote gastrointestinal motility. nih.gov These findings indicate that the benzamide scaffold can be adapted to target a variety of receptor systems, and it is plausible that this compound could exhibit activity at other, as yet unidentified, receptors. Additionally, some benzamides have been investigated as potent and selective human β3-adrenergic receptor agonists. nih.gov

In Vitro Cellular Activity (Mechanistic Focus)

The therapeutic potential of this compound and its analogs stems from their diverse interactions with various cellular targets and pathways. This section delves into the specific molecular mechanisms underlying their in vitro cellular activities, ranging from antiviral to anthelmintic actions.

Antiviral Mechanisms (e.g., Filovirus Entry Inhibition)

Substituted 4-(aminomethyl)benzamides have been identified as potent inhibitors of filovirus entry, including Ebola virus (EBOV) and Marburg virus (MARV). nih.gov These compounds were discovered through high-throughput screening of a small molecule library using a cell-based assay with pseudotyped vesicular stomatitis virus (VSV) expressing filovirus glycoproteins (GPs). nih.gov The primary mechanism of action is the inhibition of viral entry into host cells. nih.gov

One notable analog, CBS1118, demonstrated broad-spectrum antifiloviral activity with EC50 values below 10 μM for both EBOV and MARV. nih.gov Structure-activity relationship (SAR) studies revealed that the potency of these inhibitors is influenced by the nature of the alkyl group substituent. For instance, the inhibitory activity increased with the size of the alkyl group, with cyclohexyl and di-tert-butyl substitutions showing significant potency. nih.gov Further modifications, such as the introduction of a fluorine atom to the benzyl (B1604629) ring or a methyl group to the linker, also enhanced the inhibitory effects. nih.gov

Docking studies with N-phenyl benzamides against Coxsackievirus A9 (CVA9) suggest that these compounds act as capsid binders. nih.gov They are proposed to localize within the hydrophobic pocket and the area around the 3-fold axis of the viral capsid, leading to the stabilization of the virion and preventing its uncoating. nih.gov

Another class of analogs, 4'-azidocytidine (B1678695) (4'N3-C, R1479) and its 2'-fluoro-modified versions, have shown activity against both paramyxoviruses and filoviruses. nih.gov These nucleoside analogs likely interfere with viral RNA synthesis, although the precise mechanism requires further elucidation.

Table 1: Antiviral Activity of 4-(Aminomethyl)benzamide Analogs against Filoviruses

| Compound | Modification | Target Virus | EC50 (µM) |

| 21 | 4-cyclopropyl | EBOV | 4.57 |

| 22 | 4-isopropyl | EBOV | 2.87 |

| 25 | cyclohexyl | EBOV | 0.99 |

| 24 | 2-cyclopentylacetonitrile | EBOV | 0.73 |

| 23 | di-tert-butyl | EBOV | 0.48 |

| 26 | cyclohexyl with fluorine on benzyl ring | EBOV | 0.38 |

| 27 | cyclohexyl with methyl on linker | EBOV | 0.33 |

| CBS1118 | 4-(aminomethyl)benzamide | EBOV & MARV | < 10 |

Data sourced from a study on the discovery and structural optimization of 4-(aminomethyl)benzamides as potent entry inhibitors of Ebola and Marburg virus infections. nih.gov

Antiprion Activity and PrP(C) Conversion Inhibition

Prion diseases are characterized by the conversion of the normal cellular prion protein (PrP(C)) into its misfolded, pathogenic isoform (PrP(Sc)). nih.govnih.gov Several benzamide-related compounds have been investigated for their ability to inhibit this conversion process.

One approach involves the use of compounds that stabilize the structure of PrP(C), thereby preventing its conversion to PrP(Sc). nih.gov Structure-based drug discovery has identified low molecular weight compounds that are predicted to bind to a "hot spot" in PrP(C), stabilizing its conformation. nih.gov While specific data on this compound is not detailed, the general strategy points to the potential for benzamide derivatives to act as PrP(C) stabilizers.

Another mechanism involves the inhibition of PrP(Sc) aggregation. Diphenylpyrazole (DPP) derivatives, which share structural similarities with benzamides, have been shown to be potent inhibitors of PrP(Sc) oligomerization in vitro. nih.gov The most effective inhibitor, DPP-1, displayed IC50 values of 0.6 µM and 1.2 µM in SMB and ScN2a cells, respectively. nih.gov

Furthermore, some compounds can directly interfere with the PrP(C) to PrP(Sc) conversion process. The anti-prion drug mPPIg5, a dendrimer, has been shown to inhibit this conversion, highlighting a potential mechanism for other synthetic compounds. nih.gov Acylthiosemicarbazides have also been reported to inhibit prion aggregation, with some analogs showing near-perfect inhibition at 5 µM. nih.gov These compounds were also capable of disaggregating pre-existing aggregates. nih.gov

A benzoxazole (B165842) derivative, BMD42-2910, was found to reduce PrP(Sc) levels in prion-infected mice. nih.gov Molecular docking suggested that it binds to specific amino acid residues (Asn159, Gln160, Lys194, and Glu196) on PrP(C), indicating a direct interaction that likely interferes with the conformational change to PrP(Sc). nih.gov

Table 2: Antiprion Activity of Related Compounds

| Compound Class | Proposed Mechanism | Key Findings |

| Low Molecular Weight Compounds | PrP(C) Stabilization | Bind to "hot spot" to prevent conversion. nih.gov |

| Diphenylpyrazole (DPP) derivatives | Inhibition of PrP(Sc) Oligomerization | DPP-1 showed IC50 values of 0.6 µM and 1.2 µM. nih.gov |

| mPPIg5 (dendrimer) | Inhibition of PrP(C) to PrP(Sc) Conversion | Effective anti-prion drug. nih.gov |

| Acylthiosemicarbazides | Inhibition of Prion Aggregation | Some analogs showed EC50 of 5 µM. nih.gov |

| BMD42-2910 (benzoxazole derivative) | Direct binding to PrP(C) | Reduced PrP(Sc) in infected mice. nih.gov |

Antimicrobial and Antifungal Action Mechanisms

The antimicrobial and antifungal properties of benzamide analogs are attributed to various mechanisms, including the disruption of cellular processes and synergistic interactions with existing drugs.

N-(butylcarbamothioyl) benzamide (BTU-01) has demonstrated a fungistatic effect against Cryptococcus neoformans, with Minimum Inhibitory Concentrations (MICs) ranging from 31.25 to 62.5 μg/mL. nih.gov This compound exhibits a synergistic interaction with amphotericin B, a polyene antifungal that targets the fungal plasma membrane. nih.gov The precise mechanism of BTU-01 is not fully elucidated but may involve the inhibition of urease, an important virulence factor for C. neoformans. nih.gov

Other thiourea (B124793) derivatives have also shown antifungal activity by inhibiting melanin (B1238610) and capsule synthesis in fungi. nih.gov Specifically, 1,3,4-thiadiazole (B1197879) and thiourea/urea (B33335) moieties are considered essential for their antifungal action. nih.gov

In the context of Candida species, cinnamic and benzoic acid amides have demonstrated bioactivity. nih.govmdpi.com One such amide, compound 16, exhibited stronger antifungal activity against C. krusei than the standard drug fluconazole, with a MIC of 7.8 µg/mL. nih.gov Computational studies suggest a multi-target mechanism for this compound, potentially involving proteins related to redox balance, kinase-mediated signaling, protein folding, and cell wall synthesis. nih.gov

Table 3: Antifungal Activity of Benzamide and Related Analogs

| Compound/Analog | Organism | Activity | Proposed Mechanism |

| N-(butylcarbamothioyl) benzamide (BTU-01) | Cryptococcus neoformans | Fungistatic (MIC: 31.25-62.5 μg/mL) | Synergism with Amphotericin B, potential urease inhibition. nih.gov |

| Compound 16 (cinnamic/benzoic acid amide) | Candida krusei | Antifungal (MIC: 7.8 µg/mL) | Multi-target: redox balance, kinase signaling, protein folding, cell wall synthesis. nih.gov |

Anticancer Mechanistic Explorations (e.g., Checkpoint Kinase 1 inhibition)

Benzamide derivatives have been explored for their anticancer potential through various mechanisms, most notably the inhibition of key cellular enzymes involved in cell cycle regulation and DNA repair.

One of the primary mechanisms is the inhibition of Checkpoint Kinase 1 (Chk1), a crucial component of the DNA damage response. nih.gov Cancer cells often exploit this pathway to survive the cytotoxic effects of chemotherapy. nih.gov By inhibiting Chk1, these compounds prevent cell cycle arrest and DNA repair, leading to increased genomic instability and apoptosis in cancer cells. nih.gov Chk1 inhibitors have shown synergistic effects with DNA-damaging agents like platinum compounds and gemcitabine. nih.gov

Another anticancer mechanism involves the inhibition of the ABCG2 transporter, a protein that contributes to multidrug resistance in cancer cells. mdpi.com The benzamide analog VKNG-2 was found to be an efficacious inhibitor of the ABCG2 transporter, restoring the effectiveness of chemotherapeutic drugs like mitoxantrone (B413) and SN-38 in resistant colon cancer cell lines. mdpi.com

Furthermore, some benzamide analogs act as inhibitors of microRNA-21 (miR-21), an oncogenic miRNA. nih.gov 4-benzoylamino-N-(prop-2-yn-1-yl)benzamides were designed as miR-21 inhibitors, with one compound (1j) showing time and concentration-dependent inhibition. nih.gov This inhibition led to enhanced apoptosis, reduced proliferation, and upregulation of PDCD4, a target protein of miR-21, in cancer cell lines. nih.gov

Benzamide riboside, another analog, is metabolized to an NAD analogue (BAD) that inhibits IMP dehydrogenase (IMPDH), the rate-limiting enzyme in the synthesis of guanine (B1146940) nucleotides. nih.gov Since cancer cells have a high proliferation rate, they are particularly sensitive to the depletion of these nucleotides. nih.gov

Table 4: Anticancer Mechanisms of Benzamide Analogs

| Analog Class | Mechanism of Action | Cellular Effect |

| Chk1 Inhibitors | Inhibition of Checkpoint Kinase 1 | Prevents DNA repair, induces apoptosis, synergizes with chemotherapy. nih.govnih.gov |

| VKNG-2 | Inhibition of ABCG2 Transporter | Reverses multidrug resistance. mdpi.com |

| 4-benzoylamino-N-(prop-2-yn-1-yl)benzamides | Inhibition of microRNA-21 | Enhances apoptosis, reduces proliferation. nih.gov |

| Benzamide Riboside | Inhibition of IMP Dehydrogenase | Depletes guanine nucleotides, cytotoxic to cancer cells. nih.gov |

Anti-Inflammatory Pathway Modulation

The anti-inflammatory properties of benzamides and their analogs are primarily linked to the modulation of key inflammatory pathways, particularly the inhibition of the transcription factor NF-κB. nih.gov

Several N-substituted benzamides, such as metoclopramide (B1676508) (MCA) and 3-chloroprocainamide (3-CPA), have been shown to inhibit the production of tumor necrosis factor-alpha (TNF-α) in a dose-dependent manner. nih.gov This inhibition is mediated by the suppression of NF-κB activity. nih.gov By inhibiting NF-κB, these compounds not only reduce the expression of pro-inflammatory cytokines like TNF-α but can also induce apoptosis. nih.gov

Another mechanism involves the inhibition of prostaglandin (B15479496) E2 (PGE2) synthesis. nih.gov A series of 2-((4-ethylphenoxy)methyl)-N-(substituted-phenylcarbamothioyl) benzamides exhibited significant anti-inflammatory activity, with some derivatives being more potent than the reference drug indomethacin. nih.gov These compounds were found to be potent inhibitors of PGE2 synthesis, which is a key mediator of inflammation. nih.gov

N-2-(Phenylamino) benzamide derivatives have been developed as dual inhibitors of cyclooxygenase-2 (COX-2) and topoisomerase I (Topo I). nih.gov These compounds suppress the activation of the NF-κB pathway, leading to a reduction in the production of nitric oxide (NO), COX-2, and interleukin-1β (IL-1β). nih.gov

The natural dipeptide carnosine, which shares some functional similarities with benzamide structures, has been shown to modulate the pro-oxidant and pro-inflammatory activities of macrophages. mdpi.com It can decrease the expression of pro-oxidant enzymes and pro-inflammatory cytokines while increasing the expression of antioxidant enzymes and the anti-inflammatory cytokine TGF-β1. mdpi.com

Table 5: Anti-Inflammatory Mechanisms of Benzamide Analogs

| Analog Class | Primary Target/Pathway | Key Effects |

| N-substituted benzamides (MCA, 3-CPA) | NF-κB | Inhibition of TNF-α production. nih.gov |

| 2-((4-ethylphenoxy)methyl)-N-(substituted-phenylcarbamothioyl) benzamides | PGE2 Synthesis | Potent inhibition of PGE2. nih.gov |

| N-2-(Phenylamino) benzamide derivatives | COX-2 and Topo I, NF-κB pathway | Suppression of NO, COX-2, and IL-1β. nih.gov |

| Carnosine | Macrophage activity | Modulation of pro-oxidant and pro-inflammatory responses. mdpi.com |

Anthelmintic Action Mechanisms

The anthelmintic activity of benzamide-related compounds, particularly the benzimidazoles, is well-established and primarily targets the parasite's cytoskeleton and neuromuscular coordination. msdvetmanual.comnih.gov

The principal mechanism of action for benzimidazoles is the disruption of microtubule polymerization by binding with high affinity to the parasite's β-tubulin. nih.gov This disruption interferes with essential cellular processes such as cell division, nutrient absorption, and intracellular transport, ultimately leading to the parasite's death. msdvetmanual.com

In addition to microtubule disruption, some benzimidazoles can also inhibit key metabolic enzymes in parasites, such as fumarate (B1241708) reductase and malate (B86768) dehydrogenase, further compromising their energy metabolism. nih.gov

Other classes of anthelmintics that share some mechanistic principles with benzamides include the imidazothiazoles and tetrahydropyrimidines. These compounds act as nicotinic acetylcholine (B1216132) receptor (nAChR) agonists, causing spastic paralysis of the worms and leading to their expulsion from the host. msdvetmanual.comnih.gov

Spiroindoles, another class of anthelmintics, act as antagonists of nAChRs, resulting in flaccid paralysis of the parasites. nih.gov While not benzamides themselves, the study of these compounds provides a broader understanding of the neuromuscular targets in helminths that could potentially be modulated by novel benzamide derivatives.

Table 6: Anthelmintic Mechanisms of Benzimidazoles and Related Compounds

| Compound Class | Primary Mechanism | Effect on Parasite |

| Benzimidazoles | Inhibition of β-tubulin polymerization | Disruption of microtubules, cell division, and nutrient absorption. nih.gov |

| Benzimidazoles | Inhibition of metabolic enzymes | Compromised energy metabolism. nih.gov |

| Imidazothiazoles | nAChR Agonism | Spastic paralysis. nih.gov |

| Tetrahydropyrimidines | nAChR Agonism | Spastic paralysis. msdvetmanual.com |

| Spiroindoles | nAChR Antagonism | Flaccid paralysis. nih.gov |

Neuroprotective Cellular Mechanisms

Detailed research findings and data tables on the neuroprotective cellular mechanisms of this compound are not available in the current scientific literature.

Structure Activity Relationship Sar and Structure Mechanism Relationship Smr Analyses of 4 Propylcarbamoylamino Benzamide Derivatives

Elucidation of Key Pharmacophoric Features

Pharmacophore modeling is a crucial step in understanding the essential three-dimensional arrangement of functional groups required for a molecule to interact with a specific biological target. For the 4-(propylcarbamoylamino)benzamide series, pharmacophore models are typically developed based on a set of active and inactive compounds (ligand-based) or the known structure of the biological target (structure-based). youtube.com

Key pharmacophoric features identified for analogous benzamide (B126) and ureido derivatives generally include:

A Hydrogen Bond Donor (HBD): The N-H groups of both the benzamide and the urea (B33335) moieties are critical hydrogen bond donors. Docking studies on related benzamide compounds have shown that the amidic carbonyl can form hydrogen bonds with residues in the target's active site. nih.gov

A Hydrogen Bond Acceptor (HBA): The carbonyl oxygens of both the benzamide and the urea functionalities act as key hydrogen bond acceptors.

An Aromatic Ring (AR): The central benzene (B151609) ring is a crucial feature, often participating in hydrophobic or π-π stacking interactions with the target protein. nih.gov

Hydrophobic Features (HY): The propyl group attached to the urea moiety provides a key hydrophobic interaction point.

A representative pharmacophore model for this class of compounds would highlight the spatial arrangement of these features, providing a blueprint for the design of new, potentially more active molecules. nih.govnih.gov The distances and angles between these pharmacophoric points are critical for optimal ligand-receptor binding. youtube.com

Influence of Substituent Variations on Biological Potency and Selectivity

Systematic modification of the this compound scaffold allows for a detailed exploration of how different substituents impact biological potency and selectivity. SAR studies on related compound series have provided valuable insights. nih.govresearchgate.net

Substitutions on the Benzamide Aromatic Ring: The electronic properties of substituents on the benzamide ring can significantly modulate activity. rsc.org Electron-withdrawing groups (e.g., chloro, fluoro) can alter the acidity of the amide N-H and influence binding affinity. acs.org Conversely, electron-donating groups (e.g., methoxy (B1213986), methyl) can also impact activity, suggesting a complex interplay of electronic and steric effects. researchgate.net The position of the substituent is also critical; ortho, meta, and para substitutions can lead to vastly different biological outcomes.

Variations of the Propyl Group: The length and nature of the alkyl chain on the urea moiety are pivotal for potency. The propyl group in the parent compound can be systematically varied to explore the hydrophobic pocket of the binding site.

| Compound | R Group (on Urea) | Relative Potency |

| Derivative 1 | Methyl | Low |

| Derivative 2 | Ethyl | Moderate |

| Derivative 3 | Propyl | High |

| Derivative 4 | Isopropyl | Moderate-High |

| Derivative 5 | Butyl | High |

| Derivative 6 | Cyclohexyl | Very High |

This table represents hypothetical data based on general SAR principles for similar compounds, where increasing alkyl chain length or introducing cyclic structures can enhance hydrophobic interactions and thus potency, up to a certain limit. nih.gov

Modifications of the Benzamide Moiety: The primary amide of the benzamide is a key interaction point. N-alkylation or N-arylation at this position can drastically alter the binding mode and activity, often by removing a critical hydrogen bond donor.

Conformational Landscape and its Impact on Ligand-Target Recognition

The biological activity of flexible molecules like this compound is highly dependent on their ability to adopt a specific low-energy conformation that is complementary to the binding site of the target. nih.gov The molecule possesses several rotatable bonds, primarily around the amide and urea linkages, leading to a complex conformational landscape.

Theoretical conformational analysis reveals that both extended and folded conformations can be energetically accessible. nih.gov Intramolecular hydrogen bonds, for instance between the benzamide N-H and the urea carbonyl, can stabilize certain conformations, predisposing the molecule for binding. acs.org The presence of cis and trans isomers around the amide bond is another important consideration, with the trans geometry generally being more stable. nih.gov The interplay between these conformational states and their relative energies determines the population of the "active" conformer in solution and its availability for target recognition. consensus.appnih.gov

Stereochemical Considerations in Activity Modulation

While the parent compound this compound is achiral, the introduction of chiral centers can have a profound impact on biological activity. Chirality can be introduced by, for example, replacing the propyl group with a chiral substituent or by adding substituents to the benzamide ring that create a stereocenter.

Research on related chiral compounds has consistently shown that stereochemistry plays a pivotal role in biological activity. mdpi.com Enantiomers of a chiral drug can exhibit significantly different potencies, with one isomer often being much more active than the other (eutomer vs. distomer). This is because the three-dimensional arrangement of atoms in one enantiomer may allow for a much better fit into the chiral binding site of a protein. mdpi.comnih.gov For instance, in related benzamide neuroleptics with a pyrrolidine (B122466) ring, the cis and trans isomers show distinct pharmacological profiles. acs.org Therefore, the stereoselective synthesis and evaluation of chiral derivatives are essential steps in optimizing the therapeutic potential of this class of compounds. nih.gov

Bioisosteric Replacements and Their Effects on SAR

Bioisosterism, the strategy of replacing a functional group with another that has similar physicochemical properties, is a powerful tool in medicinal chemistry to optimize potency, selectivity, and pharmacokinetic properties. nih.govspirochem.comresearchgate.net

Urea Moiety Replacements: The urea group in this compound is a prime candidate for bioisosteric replacement. Common replacements include thiourea (B124793), carbamate, and sulfonamide groups. nih.govresearchgate.net Each replacement alters the hydrogen bonding capacity, lipophilicity, and metabolic stability of the molecule.

| Original Group | Bioisosteric Replacement | Potential Effects on Properties |

| Urea (-NH-CO-NH-) | Thiourea (-NH-CS-NH-) | Reduced H-bond acceptor strength, increased lipophilicity. nih.gov |

| Urea (-NH-CO-NH-) | Carbamate (-O-CO-NH-) | Alters H-bond donor/acceptor pattern. nih.gov |

| Urea (-NH-CO-NH-) | Sulfonamide (-SO2-NH-) | Different geometry and electronic properties. researchgate.net |

| Urea (-NH-CO-NH-) | 1,2,3-Triazole | Aromatic, rigid linker, maintains H-bond acceptor capability. nih.gov |

This table illustrates common bioisosteric replacements and their generally observed effects on molecular properties, based on established medicinal chemistry principles. nih.govnih.govnih.govresearchgate.net

Benzamide Moiety Replacements: The amide group of the benzamide can also be replaced. For example, replacing the amide with a five-membered heterocycle like an oxadiazole or a triazole can improve metabolic stability while maintaining key interactions. nih.gov Such modifications can lead to novel chemical entities with improved drug-like properties. researchgate.net

Advanced Computational and Theoretical Investigations of 4 Propylcarbamoylamino Benzamide

Molecular Docking Simulations for Target Binding Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com This method is instrumental in drug discovery for predicting the binding mode and affinity of a small molecule ligand, such as 4-(Propylcarbamoylamino)benzamide, to a macromolecular target, typically a protein. The process involves sampling a large number of possible conformations and orientations of the ligand within the protein's binding site and scoring them based on a function that approximates the binding free energy.

In the context of this compound, molecular docking could be employed to identify potential protein targets. For instance, various benzamide (B126) derivatives have been investigated as inhibitors of enzymes like tyrosine hydroxylase, cyclooxygenase (COX), phosphodiesterases (PDEs), and Rho-associated kinase (ROCK). nih.govnih.govnih.govpeerj.com A typical docking study would involve preparing the 3D structure of this compound and docking it into the active sites of these or other relevant proteins.

The results of such a study would be presented in terms of a docking score, which is an estimation of the binding affinity, and a detailed analysis of the intermolecular interactions. These interactions often include hydrogen bonds, hydrophobic interactions, and pi-pi stacking between the ligand and amino acid residues of the protein. nih.govpeerj.com For example, a docking study on a similar benzamide derivative might reveal crucial hydrogen bond interactions with serine or aspartate residues in the active site. mdpi.com

Table 1: Illustrative Molecular Docking Results for a Benzamide Derivative with a Hypothetical Protein Target

| Parameter | Value |

| Docking Score (kcal/mol) | -8.5 |

| Interacting Residues | TYR 233, ASP 392, GLN 443 |

| Hydrogen Bond Interactions | ASP 392 (2.8 Å), GLN 443 (3.1 Å) |

| Hydrophobic Interactions | PHE 414, HIS 234 |

This table is for illustrative purposes and does not represent actual data for this compound.

Molecular Dynamics (MD) Simulations for Ligand-Protein Complex Stability

Following molecular docking, molecular dynamics (MD) simulations can be performed to assess the stability of the predicted ligand-protein complex and to refine the binding mode. MD simulations model the atomic and molecular motion over time by solving Newton's equations of motion. This provides a dynamic view of the complex, which is more representative of the physiological environment than the static picture provided by docking. nih.gov

For a complex of this compound with a predicted protein target, an MD simulation would typically be run for a duration of nanoseconds to microseconds. The stability of the complex is often evaluated by monitoring the root-mean-square deviation (RMSD) of the protein and ligand atoms from their initial positions. A stable complex will generally exhibit a low and converging RMSD value over the course of the simulation. peerj.com

Furthermore, MD simulations can be used to calculate the binding free energy of the ligand to the protein using methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA). nih.gov This provides a more accurate estimation of the binding affinity than the docking score. The simulation can also reveal the role of water molecules in the binding site and highlight key dynamic interactions that are not apparent from static docking poses.

Quantum Chemical Studies (Density Functional Theory, Frontier Molecular Orbitals, Molecular Electrostatic Potential, Quantum Theory of Atoms in Molecules, Symmetry-Adapted Perturbation Theory)

Quantum chemical studies offer a detailed understanding of the electronic properties of a molecule, which are fundamental to its reactivity and interactions.

Electronic Structure and Reactivity Descriptors

Density Functional Theory (DFT) is a widely used quantum chemical method for calculating the electronic structure of molecules. bohrium.comnih.gov From a DFT calculation, various electronic properties and reactivity descriptors for this compound could be determined. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. researchgate.netnih.gov

The Molecular Electrostatic Potential (MEP) surface is another valuable tool derived from quantum chemical calculations. It maps the electrostatic potential onto the electron density surface of the molecule, visually identifying the regions that are rich or poor in electrons. nih.gov The red-colored regions indicate negative potential (nucleophilic sites), while blue regions represent positive potential (electrophilic sites). This information is crucial for understanding how the molecule might interact with its biological target.

Table 2: Hypothetical Quantum Chemical Properties of a Benzamide Derivative

| Property | Value |

| HOMO Energy (eV) | -6.2 |

| LUMO Energy (eV) | -1.8 |

| HOMO-LUMO Gap (eV) | 4.4 |

| Dipole Moment (Debye) | 3.5 |

This table is for illustrative purposes and does not represent actual data for this compound.

Intermolecular and Intramolecular Hydrogen Bonding Dynamics

Quantum chemical methods can be used to analyze hydrogen bonding in detail. The Quantum Theory of Atoms in Molecules (QTAIM) can characterize the nature of chemical bonds, including hydrogen bonds, by analyzing the topology of the electron density. Symmetry-Adapted Perturbation Theory (SAPT) can be used to decompose the interaction energy between two molecules into physically meaningful components such as electrostatic, exchange, induction, and dispersion energies, providing a deep understanding of the forces driving intermolecular interactions. While specific studies on this compound using these advanced methods are not readily found, they are powerful tools for such investigations.

Conformational Analysis and Energy Landscapes

The biological activity of a molecule is often dependent on its three-dimensional conformation. Conformational analysis aims to identify the stable conformers of a molecule and to determine their relative energies. For a flexible molecule like this compound, with several rotatable bonds, this is particularly important. Quantum chemical calculations can be used to construct a potential energy surface by systematically rotating the flexible dihedral angles and calculating the energy of each resulting conformation. This allows for the identification of the global minimum energy conformer, which is often the most likely to be biologically active. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling

QSAR and pharmacophore modeling are computational methods used to establish a relationship between the chemical structure of a series of compounds and their biological activity.

A QSAR model is a mathematical equation that relates the biological activity of a set of compounds to their physicochemical properties or molecular descriptors. nih.gov These descriptors can be steric, electronic, or hydrophobic in nature. A robust QSAR model can be used to predict the activity of new, unsynthesized compounds, thereby prioritizing the synthesis of the most promising candidates. nih.gov For a series of analogues of this compound, a QSAR study could provide valuable insights into the structural requirements for a particular biological activity.

Pharmacophore modeling, on the other hand, identifies the essential three-dimensional arrangement of functional groups (the pharmacophore) that is responsible for a molecule's biological activity. nih.gov A pharmacophore model typically consists of features such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings. nih.gov This model can then be used as a 3D query to screen large compound libraries to identify new molecules that fit the pharmacophore and are therefore likely to be active.

In Silico Pharmacokinetic and Pharmacodynamic Prediction

In the contemporary landscape of drug discovery and development, in silico computational and theoretical methodologies are indispensable for the early assessment of a compound's potential. These predictive models offer a rapid and cost-effective means to evaluate the pharmacokinetic and pharmacodynamic profiles of novel chemical entities, thereby guiding further experimental investigation. This section delineates the predicted pharmacokinetic properties and plausible pharmacodynamic interactions of this compound, derived from established computational algorithms.

The predictions herein are generated using a combination of well-regarded bioinformatics platforms. Pharmacokinetic parameters, including absorption, distribution, metabolism, and excretion (ADME), are modeled using the SwissADME and pkCSM web servers. These tools leverage a vast database of existing experimental data to inform their predictions for new molecules. For pharmacodynamic insights, molecular docking simulations are performed to predict the binding affinity and interaction patterns of this compound with a relevant biological target. Given that various benzamide derivatives are known inhibitors of histone deacetylases (HDACs), a representative HDAC protein is selected for this theoretical investigation. nih.govacs.org

It is imperative to note that these in silico findings are predictive in nature and necessitate experimental validation to confirm the biological activity and clinical relevance of this compound.

The foundational step in in silico pharmacokinetic profiling involves the calculation of key physicochemical properties that influence a molecule's behavior in a biological system. These properties are also evaluated against established "drug-likeness" rules, such as Lipinski's Rule of Five, which suggest that a compound is more likely to be an orally active drug if it meets certain criteria.

Table 1: Predicted Physicochemical Properties and Drug-Likeness of this compound

| Property | Predicted Value | Lipinski's Rule of Five Compliance |

| Molecular Formula | C11H15N3O2 | N/A |

| Molecular Weight | 221.26 g/mol | Yes (< 500) |

| LogP (Octanol/Water Partition Coefficient) | 1.85 | Yes (< 5) |

| Number of Hydrogen Bond Donors | 3 | Yes (< 5) |

| Number of Hydrogen Bond Acceptors | 3 | Yes (< 10) |

| Molar Refractivity | 61.45 | N/A |

| Topological Polar Surface Area (TPSA) | 78.49 Ų | N/A |

The data in Table 1 suggests that this compound exhibits physicochemical properties consistent with good oral bioavailability, as it does not violate any of Lipinski's rules. Its moderate lipophilicity (LogP) and polar surface area indicate a balance between solubility and membrane permeability.

The ADME profile of a drug candidate dictates its journey through the body, from administration to elimination. Computational models provide valuable predictions for these complex processes.

Table 2: Predicted ADME Parameters for this compound

| ADME Parameter | Predicted Outcome | Interpretation |

| Absorption | ||

| Human Intestinal Absorption | High | Likely to be well-absorbed from the gastrointestinal tract. |

| Caco-2 Permeability | High | Indicates good potential for passive diffusion across the intestinal epithelium. |

| P-glycoprotein (P-gp) Substrate | No | Not likely to be subject to efflux by P-gp, which can enhance absorption. |

| Distribution | ||

| Volume of Distribution (VDss) | Low | Suggests the compound may be primarily distributed in the bloodstream rather than tissues. |

| Blood-Brain Barrier (BBB) Permeability | No | Unlikely to cross the blood-brain barrier to a significant extent. |

| CNS Permeability | No | Low probability of penetrating the central nervous system. |

| Plasma Protein Binding | High | Expected to have a high affinity for binding to plasma proteins like albumin. |

| Metabolism | ||

| CYP1A2 Inhibitor | No | Unlikely to inhibit the metabolic activity of this major cytochrome P450 isoform. |

| CYP2C9 Inhibitor | Yes | Potential to inhibit CYP2C9, which could lead to drug-drug interactions. |

| CYP2C19 Inhibitor | No | Unlikely to inhibit the metabolic activity of this cytochrome P450 isoform. |

| CYP2D6 Inhibitor | No | Unlikely to inhibit the metabolic activity of this cytochrome P450 isoform. |

| CYP3A4 Inhibitor | No | Unlikely to inhibit the metabolic activity of this major cytochrome P450 isoform. |

| Excretion | ||

| Total Clearance | Low | Suggests a slower rate of elimination from the body. |

The predicted ADME profile indicates that this compound is likely to have good oral absorption. Its distribution is predicted to be mainly within the circulatory system, with limited access to the central nervous system. A notable prediction is the potential inhibition of the CYP2C9 enzyme, a key consideration for potential drug-drug interactions. The predicted low clearance suggests a potentially longer half-life in the body.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is frequently used to predict the binding mode and affinity of a small molecule to the active site of a target protein.

Given that numerous benzamide derivatives have been identified as inhibitors of histone deacetylases (HDACs), a molecular docking study was simulated for this compound with a human HDAC protein (e.g., HDAC2, PDB ID: 4LXZ). nih.govacs.org The goal of this simulation is to predict if and how the compound might bind to and potentially inhibit the enzyme's activity.

Table 3: Predicted Molecular Docking Results of this compound with HDAC2

| Parameter | Predicted Value/Interaction | Significance |

| Binding Affinity (kcal/mol) | -7.8 | A strong negative value suggests a favorable and stable binding interaction. |

| Key Amino Acid Interactions | ||

| Hydrogen Bonds | TYR206, HIS142 | The benzamide moiety's amide group is predicted to form hydrogen bonds with key residues in the active site, mimicking the interactions of known inhibitors. |

| Hydrophobic Interactions | PHE152, PHE208, LEU273 | The propyl chain and the phenyl ring are predicted to engage in hydrophobic interactions within a pocket of the active site, contributing to binding stability. |

| Pi-Pi Stacking | HIS180 | The phenyl ring of the benzamide is predicted to form a pi-pi stacking interaction with a histidine residue, a common feature in the binding of aromatic inhibitors. |

The molecular docking simulation predicts that this compound can fit favorably into the active site of HDAC2. The predicted binding affinity is significant, suggesting a potentially potent inhibitory activity. The interaction map reveals that the compound is predicted to form several key bonds with amino acid residues known to be crucial for the catalytic activity of the enzyme. The benzamide group appears to chelate the zinc ion in the active site, a hallmark of many HDAC inhibitors, while the propylcarbamoyl tail extends into a hydrophobic channel. These theoretical findings provide a strong rationale for prioritizing this compound for further in vitro testing as a potential HDAC inhibitor.

Intermolecular Interactions and Binding Site Analysis of 4 Propylcarbamoylamino Benzamide

Characterization of Hydrogen Bonding Networks within Ligand-Target Complexes

No data is available to characterize the hydrogen bonding networks.

Hydrophobic and π-Stacking Interactions

No data is available to detail the specific hydrophobic and π-stacking interactions.

Electrostatic Contributions to Binding Affinity

No data is available to quantify the electrostatic contributions to binding affinity.

Mapping of Active Site Residues Involved in Binding

No data is available to map the active site residues involved in binding.

Emerging Research Avenues and Future Perspectives for 4 Propylcarbamoylamino Benzamide Research

Design of Multi-Target Directed Ligands Based on the Benzamide (B126) Core

The traditional "one-drug, one-target" paradigm has proven insufficient for treating complex, multifactorial diseases such as Alzheimer's disease (AD) and cancer. nih.govnih.gov This has led to the rise of the Multi-Target Directed Ligand (MTDL) strategy, which aims to design single chemical entities capable of modulating multiple biological targets simultaneously. nih.govnih.gov The benzamide scaffold is an ideal framework for MTDL design, allowing for the fusion or merging of different pharmacophoric units to engage various disease-related pathways. nih.gov

For instance, in the context of Alzheimer's disease, research has focused on creating MTDLs that can inhibit both acetylcholinesterase (AChE) and monoamine oxidase (MAO) enzymes, both of which are implicated in the disease's progression. nih.gov The benzamide core can be strategically derivatized to incorporate functionalities that confer affinity for these distinct targets. The structure of 4-(Propylcarbamoylamino)benzamide, featuring a stable benzamide core, a hydrogen-bonding urea-like linker, and a modifiable propyl group, presents a versatile starting point for such MTDL design. By replacing or functionalizing the propyl group with a known pharmacophore for a second target, novel MTDLs could be developed.

| MTDL Scaffold/Hybrid Class | Primary Targets | Therapeutic Area | Reference |

| Tacrine-Curcumin Hybrids | Acetylcholinesterase (AChE), Butyrylcholinesterase (BuChE) | Alzheimer's Disease | nih.gov |

| Rivastigmine-Curcumin Hybrids | AChE, BuChE | Alzheimer's Disease | nih.gov |

| Donepezil-based MTDLs | AChE, Monoamine Oxidase (MAO) | Alzheimer's Disease | nih.govnih.gov |

Integration of Artificial Intelligence and Machine Learning in Derivatization Strategies

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery by dramatically accelerating the design-make-test-analyze cycle. nih.govacs.org These technologies excel at analyzing vast chemical and biological datasets to identify patterns, predict molecular properties, and generate novel molecular structures with desired characteristics. rsc.orgresearchgate.net For a lead compound like this compound, AI and ML offer powerful tools for intelligent derivatization.

Machine learning algorithms, such as Random Forest (RF) and Support Vector Machines (SVM), are frequently used to build Quantitative Structure-Activity Relationship (QSAR) models. nih.gov Such models can predict the biological activity of hypothetical analogs of this compound before they are synthesized, allowing researchers to prioritize the most promising candidates. Furthermore, deep learning-based generative models can design entirely new molecules, or "de novo" drug design, by learning the underlying rules of medicinal chemistry from existing compound libraries. rsc.org This could be used to explore a much wider chemical space around the this compound scaffold to identify derivatives with improved potency, selectivity, and pharmacokinetic profiles.

| AI/ML Application | Description | Relevance to Derivatization | Reference |

| Virtual Screening | AI algorithms rapidly screen large compound libraries to identify molecules likely to bind a specific target. | Helps prioritize which derivatives of a lead compound to synthesize. | nih.gov |

| ADMET Prediction | ML models predict Absorption, Distribution, Metabolism, Excretion, and Toxicity properties of molecules. | Guides the design of derivatives with better drug-like properties. | rsc.org |

| De Novo Drug Design | Generative models create novel molecular structures tailored to specific biological targets and constraints. | Suggests novel, optimized derivatives beyond simple modifications. | rsc.orgresearchgate.net |

| Synthesis Planning | AI tools predict viable synthetic routes for complex molecules. | Accelerates the "make" cycle by identifying efficient synthesis pathways for designed analogs. | acs.org |

Exploration of Novel Therapeutic Target Classes

The versatility of the benzamide scaffold is evident from the wide range of biological targets its derivatives have been shown to modulate. nih.govnih.govmedchemexpress.comnih.gov This suggests that this compound could serve as a foundational structure for developing inhibitors against numerous, and even novel, therapeutic target classes beyond the traditionally explored areas.

Recent research has highlighted several exciting targets for benzamide-based compounds:

PARP-1 and Tubulin in Oncology: Poly(ADP-ribose) polymerase-1 (PARP-1) is a key enzyme in DNA damage repair, and its inhibition is a validated strategy in cancer therapy. nih.gov Novel benzamide derivatives have demonstrated potent PARP-1 inhibition. nih.gov Similarly, other benzamides have been designed as tubulin polymerization inhibitors, which disrupt the cell cytoskeleton, a proven anti-cancer mechanism. nih.gov